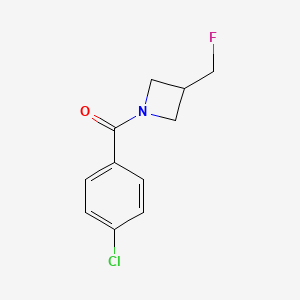

1-(4-Chlorobenzoyl)-3-(fluoromethyl)azetidine

Description

Properties

IUPAC Name |

(4-chlorophenyl)-[3-(fluoromethyl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClFNO/c12-10-3-1-9(2-4-10)11(15)14-6-8(5-13)7-14/h1-4,8H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLXZXQOCJWBOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)Cl)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Chlorobenzoyl)-3-(fluoromethyl)azetidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of 4-Chlorobenzoyl Chloride: This is achieved by reacting 4-chlorobenzoic acid with thionyl chloride under reflux conditions.

Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine precursors.

Introduction of Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

1-(4-Chlorobenzoyl)-3-(fluoromethyl)azetidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry

1-(4-Chlorobenzoyl)-3-(fluoromethyl)azetidine is being investigated as a potential pharmacophore for developing new therapeutic agents. Its unique structure allows it to interact with various biological targets, which could lead to the discovery of novel drugs. Preliminary studies suggest its potential efficacy against certain types of cancer and microbial infections .

Case Study : In a study examining the compound's interaction with cancer cell lines, it was found to exhibit significant antitumor activity, indicating its potential as an anticancer agent. The mechanism of action appears to involve modulation of enzyme activity related to tumor growth .

Materials Science

The compound's chemical properties make it suitable for synthesizing advanced materials, including polymers and nanomaterials. Researchers are exploring its application in creating materials with specific functionalities that could be used in electronics or drug delivery systems.

Data Table: Potential Applications in Materials Science

| Application Area | Description |

|---|---|

| Polymer Synthesis | Used as a monomer for creating functional polymers. |

| Nanomaterials | Investigated for use in drug delivery systems due to its biocompatibility. |

Biological Studies

Studies are ongoing to explore the interactions of this compound with biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for elucidating its biological activities and mechanisms of action.

Mechanism of Action : The compound may bind to specific enzymes or receptors, influencing their activity and leading to various biological effects. Detailed studies on binding affinity and selectivity are essential for understanding its therapeutic potential .

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzoyl)-3-(fluoromethyl)azetidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural and Functional Comparison of Selected Azetidine and Piperidine Derivatives

Key Observations :

- Substituent Effects : Fluoromethyl groups (vs. methyl or hydroxyl) improve metabolic stability and electronegativity, which is critical for target engagement in enzyme inhibition .

- Functional Groups : Thiourea derivatives (e.g., ) prioritize hydrogen bonding and metal coordination, whereas amide/azetidine hybrids focus on steric and electronic interactions .

Physicochemical Properties

- Lipophilicity : The 4-chlorobenzoyl group increases logP compared to unsubstituted azetidines, enhancing membrane permeability. Fluoromethyl substitution further elevates lipophilicity relative to hydroxyl analogs (e.g., 1-(4-chlorobenzyl)azetidin-3-ol, ) .

- Solubility : The polar azetidine ring and fluoromethyl group may reduce aqueous solubility compared to piperidine derivatives, necessitating formulation optimization .

- Hydrogen Bonding: Unlike thiourea analogs (), the target compound lacks strong H-bond donors, relying on weaker interactions like van der Waals forces for crystal packing .

Crystallographic and Stability Data

- Crystal Packing : Thiourea analogs () form intramolecular H-bonds (O1⋯H2A–N2) and chains via intermolecular interactions (C2⋯H2–N3), stabilizing the lattice . The target compound’s crystal structure is unreported, but its smaller ring may favor denser packing.

- Thermal Stability : Piperidine derivatives () generally exhibit higher melting points (>150°C) than azetidines due to reduced strain, though fluoromethyl substitution could alter this trend .

Biological Activity

1-(4-Chlorobenzoyl)-3-(fluoromethyl)azetidine is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique azetidine ring structure substituted with a 4-chlorobenzoyl group and a fluoromethyl group. The presence of these substituents is believed to influence its biological activity significantly.

Biological Activity Overview

- Anticancer Activity : Preliminary studies suggest that azetidine derivatives can exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have been shown to target thymidylate synthase and histone deacetylases (HDAC), both crucial in cancer biology .

- Anti-inflammatory Properties : Compounds in this class have also been reported to possess anti-inflammatory effects, potentially making them candidates for treating inflammatory diseases .

- Antimicrobial Activity : Some azetidine derivatives have demonstrated antimicrobial properties against various pathogens, indicating potential applications in treating infections .

Data Table: Biological Activities of Related Compounds

Case Studies

- Antitumor Efficacy : A study investigating the antitumor efficacy of azetidine derivatives found that certain modifications led to increased cytotoxicity against breast cancer cell lines. The study highlighted the importance of substituent selection on the azetidine ring for enhancing biological activity .

- Inflammation Models : In vivo models demonstrated that compounds similar to this compound reduced inflammation markers significantly compared to controls, suggesting potential therapeutic benefits in inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Chlorobenzoyl)-3-(fluoromethyl)azetidine, and how can reaction efficiency be optimized?

- Methodological Answer : A two-step approach is typically employed: (1) azetidine ring formation via [2+2] cycloaddition or intramolecular nucleophilic substitution, followed by (2) benzoylation at the azetidine nitrogen using 4-chlorobenzoyl chloride. To optimize yield, use design of experiments (DOE) with variables like temperature, solvent polarity, and catalyst loading (e.g., triethylamine). Computational reaction path searches (e.g., density functional theory) can identify transition states and guide experimental parameter selection .

Q. How can purification challenges (e.g., byproduct separation) be addressed for this compound?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with a C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid). For scale-up, consider membrane separation technologies (e.g., nanofiltration) to isolate low-molecular-weight impurities .

Q. What spectroscopic techniques are critical for structural validation of this compound?

- Methodological Answer :

- NMR : Use -NMR to confirm fluoromethyl group integration ( ppm) and -NMR to resolve azetidine ring protons (coupling constants ).

- X-ray crystallography : Co-crystallize with a heavy-atom derivative (e.g., bromo-substituted analogs) to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can reaction mechanisms for fluoromethyl group introduction be elucidated?

- Methodological Answer : Combine isotopic labeling ( or ) with kinetic isotope effect (KIE) studies. Use transient absorption spectroscopy to track intermediates in photochemical fluoromethylation pathways .

Q. What strategies resolve contradictions between computational predictions and experimental data in thermodynamic stability studies?

- Methodological Answer : Perform multiscale modeling : Compare DFT-calculated Gibbs free energy () with experimental differential scanning calorimetry (DSC) data. Adjust computational parameters (e.g., solvation models) iteratively to align with empirical observations .

Q. How can enantiomeric separation of azetidine derivatives be achieved?

- Methodological Answer : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC. For preparative-scale separation, apply simulated moving bed (SMB) chromatography with a polar organic mode (methanol/ethanol) .

Q. What computational frameworks predict the compound’s bioactivity or reactivity?

- Methodological Answer : Implement molecular docking (AutoDock Vina) to screen against target proteins (e.g., kinases). For reactivity, use frontier molecular orbital (FMO) analysis to identify nucleophilic/electrophilic sites. Validate with in vitro assays (e.g., enzyme inhibition) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to analyze contradictory solubility data?

- Methodological Answer : Apply factorial design with factors like pH, temperature, and co-solvents. Use response surface methodology (RSM) to model nonlinear relationships. Cross-validate with Hansen solubility parameters (HSPiP software) .

Q. What statistical methods are appropriate for interpreting batch-to-batch variability in synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.